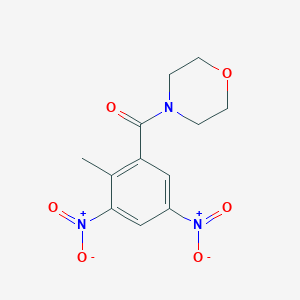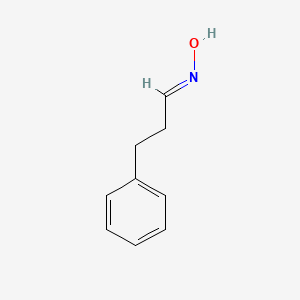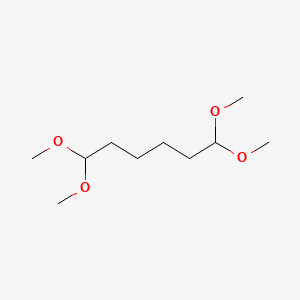
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling with the propenamide moiety: The triazole ring is then coupled with a propenamide derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions can target the double bond in the propenamide moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated amides.
科学研究应用
Chemistry
In chemistry, (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are often explored for their potential as therapeutic agents. They may be used in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes.
相似化合物的比较
Similar Compounds
- (2E)-3-(3-methoxy-4-ethoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
- (2E)-3-(3-methoxy-4-butoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide
Uniqueness
The uniqueness of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)-2-propenamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C15H18N4O3 |
|---|---|
分子量 |
302.33 g/mol |
IUPAC 名称 |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H18N4O3/c1-3-8-22-12-6-4-11(9-13(12)21-2)5-7-14(20)18-15-16-10-17-19-15/h4-7,9-10H,3,8H2,1-2H3,(H2,16,17,18,19,20)/b7-5+ |
InChI 键 |
CRIUTADICJGJMR-FNORWQNLSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=NN2)OC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=NN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)





![1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001178.png)

